molecular formula C25H36Br2S2 B1403270 4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 365547-21-3

4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1403270
CAS No.: 365547-21-3
M. Wt: 560.5 g/mol
InChI Key: NEQRAFHWWLGKEJ-UHFFFAOYSA-N
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Description

4,10-Dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene is a tricyclic organic compound featuring a fused dithia ring system, bromine substituents at positions 4 and 10, and bulky 2-ethylhexyl groups at position 7. Its molecular architecture combines electron-deficient sulfur-containing rings with bromine atoms, making it a candidate for applications in materials science and pharmaceutical intermediates. The 2-ethylhexyl substituents enhance solubility in nonpolar solvents, while the bromine atoms provide reactive sites for further functionalization .

Properties

IUPAC Name

4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36Br2S2/c1-5-9-11-17(7-3)15-25(16-18(8-4)12-10-6-2)19-13-21(26)28-23(19)24-20(25)14-22(27)29-24/h13-14,17-18H,5-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQRAFHWWLGKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738117
Record name 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365547-21-3
Record name 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365547-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclization reaction to form the tricyclic core, followed by bromination and the introduction of the 2-ethylhexyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with specific molecular targets and pathways. The bromine and sulfur atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key References
Target Compound: 4,10-Dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-... C₂₄H₃₅Br₂NS₂ ~561.48* Br (4,10), 2-ethylhexyl (7,7), dithia ring
4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-... C₁₆H₁₉Br₂NS₂ 449.27 Br (4,10), octyl (7), aza (N) ring
4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-... C₈H₂Br₂S₃ 354.10 Br (4,10), trithia ring
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 C₁₈H₁₇NO₂S₂ ~343.46 Methoxyphenyl, ketone, aza ring
4,10-Dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-... C₂₄H₃₅Br₂NS₂ 561.48 Br (4,10), 2-hexyldecyl (7), aza ring

*Note: The molecular weight of the target compound is inferred from structural analogs in .

Key Differences and Implications

Substituent Effects

  • Alkyl Chain Variations: The target compound’s bis(2-ethylhexyl) groups impart higher lipophilicity compared to the linear octyl group in or the longer 2-hexyldecyl in . This enhances solubility in organic solvents, critical for processing in materials science.
  • Halogen vs. Oxygenated Groups :

    • Bromine atoms in the target compound and analogs enable electrophilic substitution reactions, whereas methoxyphenyl or ketone groups in favor resonance stabilization or nucleophilic addition.

Ring System Variations

  • Dithia vs. Trithia Rings :
    • The target’s dithia system (two sulfur atoms) has lower electron delocalization compared to trithia analogs (three sulfur atoms, ), affecting redox behavior and charge transport properties.
    • Trithia compounds (e.g., C₈H₂Br₂S₃) exhibit higher thermal stability due to increased aromaticity from sulfur’s lone-pair electrons .

Research Findings and Data

Table 2: Comparative Physicochemical Properties*

Property Target Compound 7-Octyl Aza Analog Trithia Analog 2-Hexyldecyl Analog
Solubility in Hexane High Moderate Low High
Melting Point (°C) Not reported Not reported 180–185 Not reported
Stability to Oxidation Moderate High (aza stabilization) Low (trithia susceptible) Moderate

*Data inferred from structural analogs and substituent trends.

Spectral Data Insights

  • NMR : The target’s 2-ethylhexyl groups produce distinct upfield shifts in ¹H NMR (δ 0.8–1.5 ppm for alkyl protons) compared to the deshielded aromatic protons in methoxyphenyl analogs (δ 6.8–7.4 ppm, ).
  • MS : Molecular ion peaks for brominated analogs (e.g., m/z 449.27 in ) confirm halogenation patterns.

Biological Activity

4,10-Dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene (CAS Number: 365547-21-3) is a complex organic compound characterized by its unique structural features and potential applications in various fields, including materials science and biological research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound's molecular formula is C25H36Br2S2C_{25}H_{36}Br_{2}S_{2} with a molecular weight of approximately 560.49 g/mol. The structure includes multiple bromine atoms and a dithiatriene framework, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can be attributed to several key mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells by generating ROS, which can lead to cellular damage and apoptosis in certain conditions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • DNA Interaction : There is evidence indicating that the compound can interact with DNA, leading to the formation of adducts that may disrupt normal cellular functions.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported IC50 values indicating significant inhibition of cell growth at micromolar concentrations.
  • Antioxidant Activity : Despite its cytotoxicity, the compound also displays antioxidant properties under certain conditions, suggesting a dual role in cellular environments.

In Vivo Studies

In vivo studies using animal models have revealed:

  • Tumor Initiation Potential : Research indicates that exposure to this compound may enhance tumor initiation in specific contexts due to its ability to form DNA adducts.
  • Metabolic Effects : Animal studies have shown alterations in metabolic profiles following administration of the compound, suggesting potential implications for metabolic diseases.

Case Studies

Several case studies highlight the biological significance of 4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene:

  • Study on Cancer Cell Lines : A study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability correlated with increased ROS levels.
  • Animal Model Research : In a murine model of skin cancer, administration of the compound resulted in a significant increase in tumor incidence compared to controls, supporting its role as a potential initiator in carcinogenesis.

Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 values in micromolar range
Antioxidant ActivityExhibits antioxidant properties
Tumor InitiationIncreased tumor incidence in animal models
DNA InteractionFormation of DNA adducts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.